4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Overview
Description
4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and reward processing.
Mechanism of Action
4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in pain modulation, stress response, and reward processing. By blocking the NOP receptor, this compound reduces the activity of the nociceptin/orphanin FQ system and produces antinociceptive, anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and humans. In animal models, this compound has been shown to reduce the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, in brain regions involved in pain, anxiety, and addiction. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In humans, this compound has been shown to produce mild to moderate adverse effects, including nausea, dizziness, and headache, but no serious adverse effects have been reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide for lab experiments is its selectivity for the NOP receptor, which allows for the specific study of the nociceptin/orphanin FQ system. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one of the main limitations is its low solubility in water, which can make it difficult to administer and study in vivo. Another limitation is its relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide. One direction is the further elucidation of its mechanism of action, including its effects on downstream signaling pathways and gene expression. Another direction is the development of more potent and selective NOP receptor antagonists, which could improve its therapeutic potential and reduce its adverse effects. Another direction is the investigation of its potential applications in other diseases, such as inflammatory bowel disease, cancer, and cardiovascular disease. Finally, the development of novel drug delivery systems could improve its solubility and bioavailability, allowing for more effective administration and study in vivo.
Scientific Research Applications
4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been studied extensively in preclinical and clinical studies for its potential therapeutic applications in various diseases, including pain, anxiety, depression, addiction, and neurodegenerative disorders. In animal models, this compound has been shown to produce antinociceptive effects in various pain models, including acute, inflammatory, neuropathic, and cancer pain. It has also been shown to reduce anxiety-like and depressive-like behaviors in rodent models of anxiety and depression. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of neurodegenerative disorders.
properties
IUPAC Name |
4-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-5-9-17(10-6-15)23(21,22)19-13-14-3-7-16(8-4-14)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNUJKKTRZBGPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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